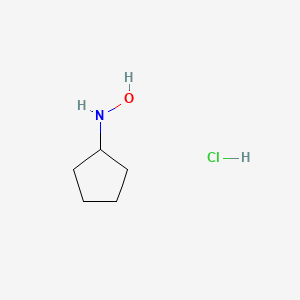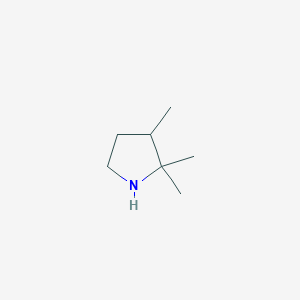
3-Aminobutanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobutanenitrile hydrochloride is not directly mentioned in the provided papers, but it is related to the compounds discussed within the context of pharmacologically active substances. The papers focus on the synthesis and characterization of β-substituted γ-aminobutyric acid derivatives, which are compounds with a similar backbone to 3-aminobutanenitrile hydrochloride. These derivatives have been found to exhibit high pharmacological activity, with some being used in medical practice as nootropic agents and myorelaxants .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including substitution, condensation, and reduction reactions. For instance, the synthesis of 3,4-disubstituted aminobutyric acids is achieved through the hydrolysis of oxopyrrolidinecarboxylic acids, which is an experimentally simple method that ensures direct preparation of targeted γ-aminobutyric acid hydrochlorides in satisfactory yields . Another related compound, 3-amino-2-hydroxy-4-phenylbutanoic acid, is synthesized through a sequence of reactions starting with the reaction of nitromethane with benzyl bromide, followed by condensation with glyoxylic acid and subsequent reduction, achieving an overall yield of about 47.8% .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as 1H NMR, IR, and elemental analysis. These methods provide detailed information about the molecular framework and functional groups present in the compounds, which is essential for understanding their potential pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for the formation of the desired pharmacologically active agents. For example, the hydrolysis and decarboxylation steps in the synthesis of 3,4-disubstituted aminobutyric acids are key to opening the lactam ring and isolating the final hydrochloride products . Similarly, the condensation and reduction steps are vital in the synthesis of 3-amino-2-hydroxy-4-phenylbutanoic acid, leading to the formation of the key intermediate for the synthesis of Bestatin .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are directly related to their structure and the presence of specific functional groups. These properties can influence the solubility, stability, and reactivity of the compounds, which in turn affect their pharmacological efficacy and potential as therapeutic agents. The papers provided do not detail the physical properties of the compounds, but such properties would typically be assessed in the context of their intended medical application .
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate in Neurological Therapeutics 4-Aminobutanenitrile, closely related to 3-Aminobutanenitrile Hydrochloride, is an important synthetic intermediate for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. It serves as an industrial precursor to pyrroline and pyrrolidine derivatives. A study improved its synthesis via a modified Staudinger reduction, highlighting its instability at room temperature and the preference for its hydrochloride salt form for stability and storage purposes (Capon, Avery, Purdey, & Abell, 2020).
Pharmacological Activity Compounds with high pharmacological activity have been identified among β-substituted γ-aminobutyric acid derivatives, synthesized through the hydrolysis of oxopyrrolidinecarboxylic acids. This method ensures the direct preparation of targeted γ-aminobutyric acid hydrochlorides, showcasing the utility of such compounds in medical applications as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Enzymatic Resolution and Synthesis The enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile has been explored for the synthesis of pharmacologically significant compounds, such as (R)-GABOB and (R)-Carnitine Hydrochloride. This process demonstrates the versatility of 3-Aminobutanenitrile Hydrochloride derivatives in synthesizing enantiomerically pure substances with potential therapeutic uses (Kamal, Khanna, & Krishnaji, 2007).
Anticonvulsant Activity A study on the ester based on l-menthol and phenibut, which relates to the 3-Aminobutanenitrile hydrochloride structure, demonstrates its potential anticonvulsant profile. This highlights the significance of derivatives of 3-Aminobutanenitrile Hydrochloride in developing new therapeutic agents (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Environmental Impact and Green Chemistry An improved process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid, closely related to 3-Aminobutanenitrile Hydrochloride, emphasizes the importance of greener chemical processes. This study showcases efforts to reduce environmental impact through more efficient and less wasteful synthetic routes, offering insights into sustainable practices in chemical synthesis (Weiss, Brinkmann, & Gröger, 2010).
Safety And Hazards
The safety information for 3-Aminobutanenitrile hydrochloride includes a warning signal word. The hazard statements are H302-H315-H319-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Eigenschaften
IUPAC Name |
3-aminobutanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOMYYHJZHVWDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutanenitrile hydrochloride | |
CAS RN |
50840-31-8 |
Source


|
| Record name | Butanenitrile, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50840-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminobutanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)







![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)


